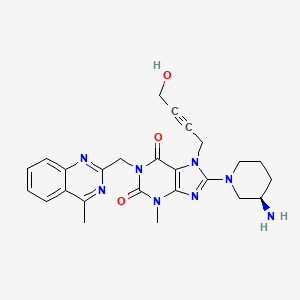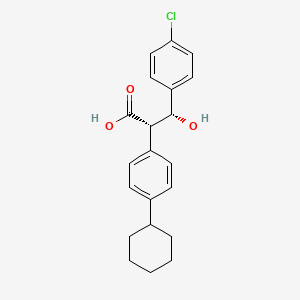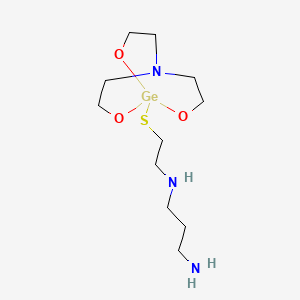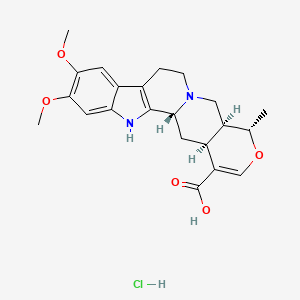
2,6-Dimethyl-benzo(1,2-b;4,5-b')difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is a complex organic compound known for its unique structural properties. This compound features a benzo-difuran core with two carboxylic acid ester groups, each linked to a diethylamino-ethyl moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester typically involves multiple steps. The initial step often includes the formation of the benzo-difuran core through a cyclization reaction. This is followed by the introduction of the carboxylic acid groups at the 3 and 7 positions. The final step involves esterification with 2-diethylamino-ethyl groups under acidic or basic conditions to yield the desired ester compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester involves its interaction with specific molecular targets. The diethylamino-ethyl groups may facilitate binding to proteins or enzymes, influencing their activity. The benzo-difuran core can interact with various cellular pathways, potentially leading to biological effects such as modulation of signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid dimethyl ester
- 3,7-Dihydrobenzo(1,2-b;4,5-b’)difuran-2,6-dione
- 3,7-Dihalo-2H,6H-benzo(1,2-b;4,5-b’)dithiophene-2,6-dione
Uniqueness
2,6-Dimethyl-benzo(1,2-b;4,5-b’)difuran-3,7-dicarboxylic acid bis-(2-diethylamino-ethyl) ester is unique due to its specific ester groups and the presence of diethylamino-ethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72492-83-2 |
|---|---|
Fórmula molecular |
C26H36N2O6 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
bis[2-(diethylamino)ethyl] 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate |
InChI |
InChI=1S/C26H36N2O6/c1-7-27(8-2)11-13-31-25(29)23-17(5)33-21-16-20-22(15-19(21)23)34-18(6)24(20)26(30)32-14-12-28(9-3)10-4/h15-16H,7-14H2,1-6H3 |
Clave InChI |
OHBRYBYQENMCNB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)OCCN(CC)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)



![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)

![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)



